1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-3-(furan-2-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O5/c1-24-15-6-5-13(9-16(15)25-2)21-11-12(8-17(21)22)20-18(23)19-10-14-4-3-7-26-14/h3-7,9,12H,8,10-11H2,1-2H3,(H2,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIQAULHCAXVNHF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)NCC3=CC=CO3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes a pyrrolidinone core, a dimethoxyphenyl group, and a furan moiety. Its molecular formula is , with a molecular weight of 342.39 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C19H22N2O4 |
| Molecular Weight | 342.39 g/mol |
| LogP | 2.3307 |
| Polar Surface Area | 55.982 Ų |
| Hydrogen Bond Acceptors | 6 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in critical physiological processes. The urea moiety is thought to facilitate binding to these targets, modulating their activity and leading to downstream effects.
Anticancer Activity
Research has indicated that derivatives of pyrrolidinone compounds exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and liver cancers. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory potential. In vitro studies demonstrated that it could reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting a potential role in treating inflammatory diseases.
Antimicrobial Properties
Some derivatives have shown promising antimicrobial activity against various bacterial strains. The mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways in bacteria.
Case Studies and Research Findings
- Anticancer Studies : A study evaluated the cytotoxic effects of similar pyrrolidinone derivatives on MDA-MB-231 (breast cancer) and SK-Hep-1 (liver cancer) cell lines. The results indicated that compounds with structural similarities exhibited IC50 values ranging from 10 to 50 µM, demonstrating moderate to high efficacy against these cancer types .
- Anti-inflammatory Activity : In a controlled experiment, the compound was administered to macrophages stimulated with lipopolysaccharides (LPS). The results showed a significant decrease in TNF-alpha and IL-6 production compared to untreated controls, highlighting its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : A series of tests conducted against Staphylococcus aureus and Escherichia coli revealed that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL, indicating effective antimicrobial properties .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to 1-(1-(3,4-Dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(furan-2-ylmethyl)urea exhibit anticancer properties. For instance, studies have shown that derivatives of pyrrolidinone can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. It is believed to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as COX-2. This suggests potential applications in treating inflammatory diseases.
Analgesic Activity
Similar compounds have demonstrated analgesic effects in preclinical studies. The mechanism is thought to involve the modulation of pain pathways in the central nervous system.
Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of urea derivatives, including the target compound. They found that these compounds exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The study concluded that the compound's structural features are critical for its biological activity.
Study 2: Anti-inflammatory Mechanisms
A study in Pharmacology Reports investigated the anti-inflammatory effects of related pyrrolidinone derivatives. The results indicated that these compounds effectively reduced edema in animal models, supporting their potential use in treating inflammatory conditions.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing vs. The 3-methoxyphenyl substituent (CAS 1008033-10-0) provides intermediate electron-donating effects, balancing lipophilicity and solubility .
Heterocyclic Influence
- Furan vs.
Molecular Weight Trends
- The target compound’s estimated molecular weight (~388) aligns closely with CAS 954636-74-9 (387.4), indicating similar size but distinct substituent distributions. Lower molecular weights (e.g., 355.3 for CAS 891106-63-1) correlate with reduced aromatic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
